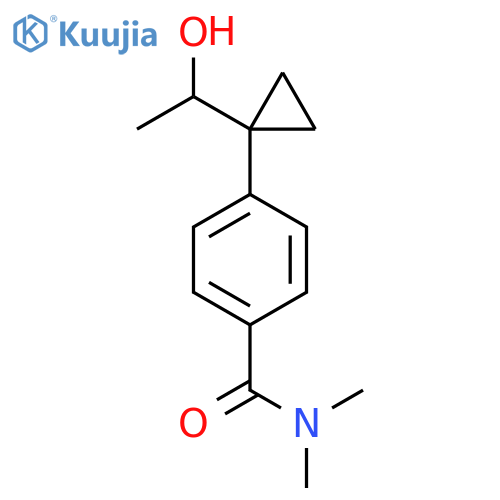

Cas no 2228298-43-7 (4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide)

2228298-43-7 structure

商品名:4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide

4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide

- 4-[1-(1-hydroxyethyl)cyclopropyl]-N,N-dimethylbenzamide

- EN300-1748905

- 2228298-43-7

-

- インチ: 1S/C14H19NO2/c1-10(16)14(8-9-14)12-6-4-11(5-7-12)13(17)15(2)3/h4-7,10,16H,8-9H2,1-3H3

- InChIKey: LUSLGZDXGIOJLC-UHFFFAOYSA-N

- ほほえんだ: OC(C)C1(C2C=CC(C(N(C)C)=O)=CC=2)CC1

計算された属性

- せいみつぶんしりょう: 233.141578849g/mol

- どういたいしつりょう: 233.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 289

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1748905-0.05g |

4-[1-(1-hydroxyethyl)cyclopropyl]-N,N-dimethylbenzamide |

2228298-43-7 | 0.05g |

$1020.0 | 2023-09-20 | ||

| Enamine | EN300-1748905-1.0g |

4-[1-(1-hydroxyethyl)cyclopropyl]-N,N-dimethylbenzamide |

2228298-43-7 | 1g |

$1214.0 | 2023-05-23 | ||

| Enamine | EN300-1748905-5.0g |

4-[1-(1-hydroxyethyl)cyclopropyl]-N,N-dimethylbenzamide |

2228298-43-7 | 5g |

$3520.0 | 2023-05-23 | ||

| Enamine | EN300-1748905-0.25g |

4-[1-(1-hydroxyethyl)cyclopropyl]-N,N-dimethylbenzamide |

2228298-43-7 | 0.25g |

$1117.0 | 2023-09-20 | ||

| Enamine | EN300-1748905-10.0g |

4-[1-(1-hydroxyethyl)cyclopropyl]-N,N-dimethylbenzamide |

2228298-43-7 | 10g |

$5221.0 | 2023-05-23 | ||

| Enamine | EN300-1748905-1g |

4-[1-(1-hydroxyethyl)cyclopropyl]-N,N-dimethylbenzamide |

2228298-43-7 | 1g |

$1214.0 | 2023-09-20 | ||

| Enamine | EN300-1748905-5g |

4-[1-(1-hydroxyethyl)cyclopropyl]-N,N-dimethylbenzamide |

2228298-43-7 | 5g |

$3520.0 | 2023-09-20 | ||

| Enamine | EN300-1748905-0.1g |

4-[1-(1-hydroxyethyl)cyclopropyl]-N,N-dimethylbenzamide |

2228298-43-7 | 0.1g |

$1068.0 | 2023-09-20 | ||

| Enamine | EN300-1748905-0.5g |

4-[1-(1-hydroxyethyl)cyclopropyl]-N,N-dimethylbenzamide |

2228298-43-7 | 0.5g |

$1165.0 | 2023-09-20 | ||

| Enamine | EN300-1748905-2.5g |

4-[1-(1-hydroxyethyl)cyclopropyl]-N,N-dimethylbenzamide |

2228298-43-7 | 2.5g |

$2379.0 | 2023-09-20 |

4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

2228298-43-7 (4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide) 関連製品

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量